molecular formula C26H20O5 B14713171 (5-Methoxy-3-oxo-2,4-diphenylcyclopenta-1,4-dien-1-yl) 4-methoxybenzoate CAS No. 22837-61-2

(5-Methoxy-3-oxo-2,4-diphenylcyclopenta-1,4-dien-1-yl) 4-methoxybenzoate

Cat. No.: B14713171
CAS No.: 22837-61-2
M. Wt: 412.4 g/mol
InChI Key: SHVTZWFMWFFKGC-UHFFFAOYSA-N
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Description

(5-Methoxy-3-oxo-2,4-diphenylcyclopenta-1,4-dien-1-yl) 4-methoxybenzoate is a complex organic compound characterized by its unique cyclopentadienone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methoxy-3-oxo-2,4-diphenylcyclopenta-1,4-dien-1-yl) 4-methoxybenzoate typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzoyl chloride with a cyclopentadienone derivative under controlled conditions. The reaction is often catalyzed by a Lewis acid such as aluminum chloride (AlCl3) to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would include the precise control of temperature, pressure, and reactant concentrations to optimize the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(5-Methoxy-3-oxo-2,4-diphenylcyclopenta-1,4-dien-1-yl) 4-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy groups, using reagents such as sodium methoxide (NaOMe).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: H2 gas with Pd/C catalyst under atmospheric pressure.

    Substitution: NaOMe in methanol at room temperature.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

Chemistry

In chemistry, (5-Methoxy-3-oxo-2,4-diphenylcyclopenta-1,4-dien-1-yl) 4-methoxybenzoate is used as a precursor for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme interactions and inhibition. Its structural features make it a candidate for the development of enzyme inhibitors.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, (5-Methoxy-3-oxo-2,4-diphenylcyclopenta-1-4-dien-1-yl) 4-methoxybenzoate is used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (5-Methoxy-3-oxo-2,4-diphenylcyclopenta-1-4-dien-1-yl) 4-methoxybenzoate involves its interaction with specific molecular targets. The compound can bind to active sites of enzymes, inhibiting their activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the structure of the enzyme and the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Methoxy-3-oxo-2,4-diphenylcyclopenta-1-4-dien-1-yl) 4-methoxybenzoate is unique due to its cyclopentadienone core, which imparts distinct chemical properties. This structure allows for a wide range of chemical modifications and applications, setting it apart from other similar compounds.

Properties

CAS No.

22837-61-2

Molecular Formula

C26H20O5

Molecular Weight

412.4 g/mol

IUPAC Name

(5-methoxy-3-oxo-2,4-diphenylcyclopenta-1,4-dien-1-yl) 4-methoxybenzoate

InChI

InChI=1S/C26H20O5/c1-29-20-15-13-19(14-16-20)26(28)31-25-22(18-11-7-4-8-12-18)23(27)21(24(25)30-2)17-9-5-3-6-10-17/h3-16H,1-2H3

InChI Key

SHVTZWFMWFFKGC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=C(C(=O)C(=C2OC)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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